N-(3,4-dimethoxyphenethyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dimethoxyphenyl group, a fluorophenyl carbamoyl group, and a thiadiazole ring, making it a subject of interest for researchers.
Properties
Molecular Formula |
C21H22FN5O4S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22FN5O4S2/c1-30-16-8-3-13(11-17(16)31-2)9-10-23-18(28)12-32-21-27-26-20(33-21)25-19(29)24-15-6-4-14(22)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,23,28)(H2,24,25,26,29) |
InChI Key |
CQMGTXANAGNENY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Fluorophenyl Carbamoyl Group: This step involves the reaction of the thiadiazole intermediate with a fluorophenyl isocyanate to introduce the carbamoyl group.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl ethylamine with the thiadiazole intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group or the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Lacks the thiadiazole and fluorophenyl carbamoyl groups.
N-[2-(4-Fluorophenyl)ethyl]acetamide: Lacks the dimethoxyphenyl and thiadiazole groups.
2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Lacks the dimethoxyphenyl ethyl group.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
